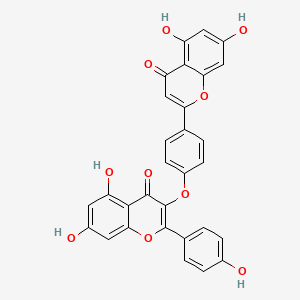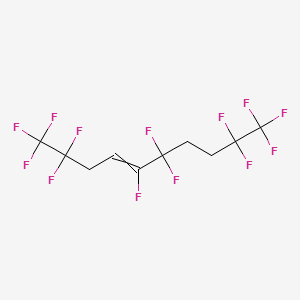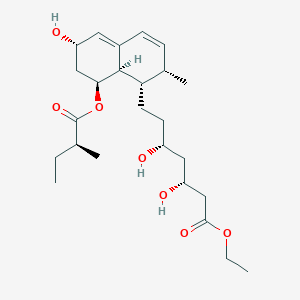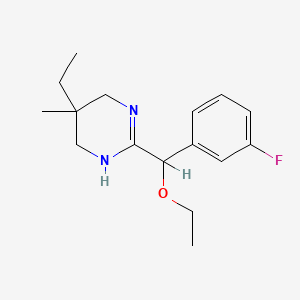
3,4,5,6-Tetrahydro-2-(alpha-ethoxy-3-fluorobenzyl)-5-ethyl-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine is a synthetic organic compound with the molecular formula C16H23FN2O It is characterized by the presence of a pyrimidine ring substituted with ethoxy, fluorophenyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea to form a pyrimidine intermediate. This intermediate is then subjected to alkylation with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-[Ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[Ethoxy-(3-chlorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine
- 2-[Ethoxy-(3-bromophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine
- 2-[Ethoxy-(3-methylphenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine
Uniqueness
2-[Ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
CAS No. |
33210-49-0 |
|---|---|
Molecular Formula |
C16H23FN2O |
Molecular Weight |
278.36 g/mol |
IUPAC Name |
2-[ethoxy-(3-fluorophenyl)methyl]-5-ethyl-5-methyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C16H23FN2O/c1-4-16(3)10-18-15(19-11-16)14(20-5-2)12-7-6-8-13(17)9-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,18,19) |
InChI Key |
ITTHQSUWVWGHKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC(=NC1)C(C2=CC(=CC=C2)F)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
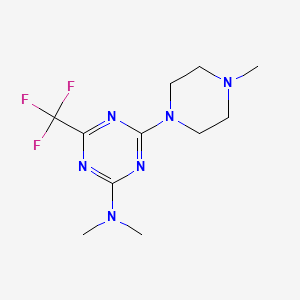
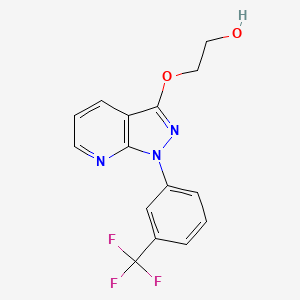
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
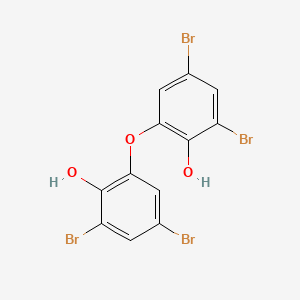
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)
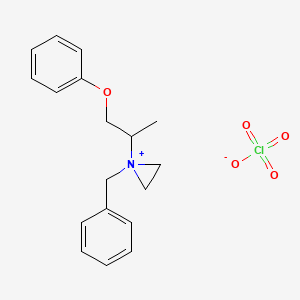
![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)
